

Pharmacological Profile of BAY-1316957: A Technical Guide

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

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Abstract

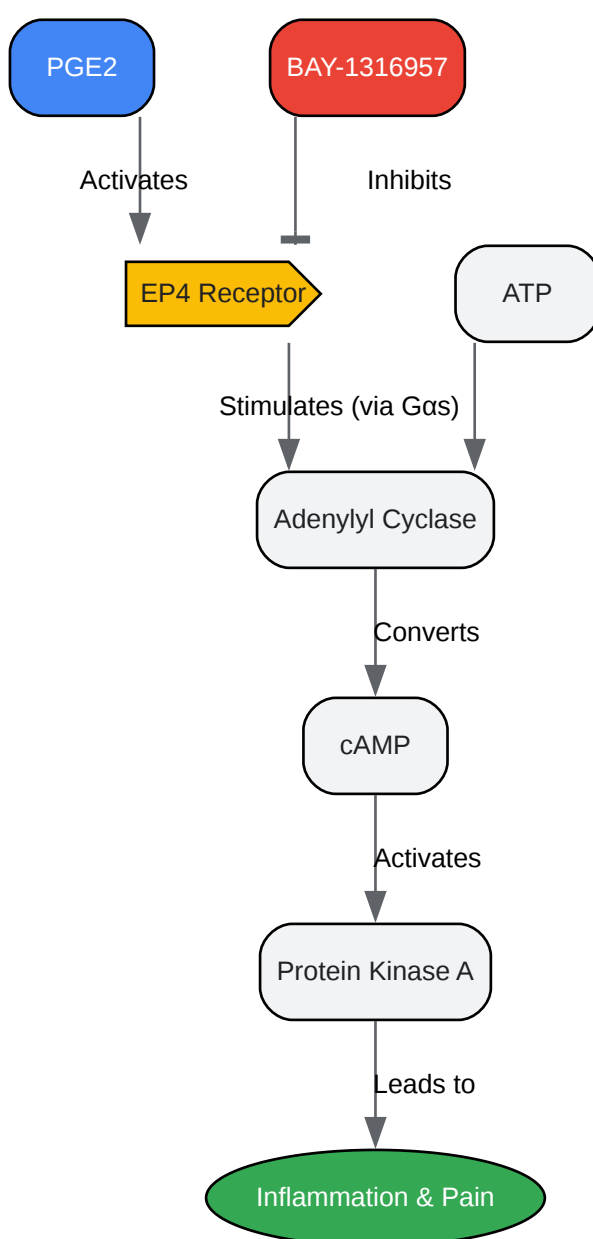
BAY-1316957 is a novel, potent, and selective antagonist of the human prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Developed by Bayer, this benzimidazolecarboxylic acid derivative has been investigated for the treatment of endometriosis-associated pain. Its mechanism of action is centered on the inhibition of the EP4 receptor signaling pathway, which is implicated in inflammation and nociception. Preclinical data indicate that **BAY-1316957** possesses favorable pharmacokinetic properties, including high oral bioavailability and a long half-life in rodent models. This technical guide provides a comprehensive overview of the pharmacological profile of **BAY-1316957**, summarizing key in vitro and in vivo data. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.^{[1][2]} Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors, including the EP4 receptor. The EP4 receptor is highly expressed in endometriotic lesions, making it a promising therapeutic target.^{[2][3]} **BAY-1316957** has been identified as a potent and selective antagonist of the EP4 receptor, offering a potential non-hormonal treatment for endometriosis-associated pain.^[2]

Mechanism of Action

BAY-1316957 competitively antagonizes the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (G α s), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function, contributing to inflammation and pain sensitization. By blocking this pathway, **BAY-1316957** is expected to reduce inflammation and alleviate pain.



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Caption: BAY-1316957 Mechanism of Action. (Within 100 characters)

In Vitro Pharmacology

Binding Affinity and Selectivity

BAY-1316957 demonstrates high affinity for the human EP4 receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, the compound is described as highly selective.

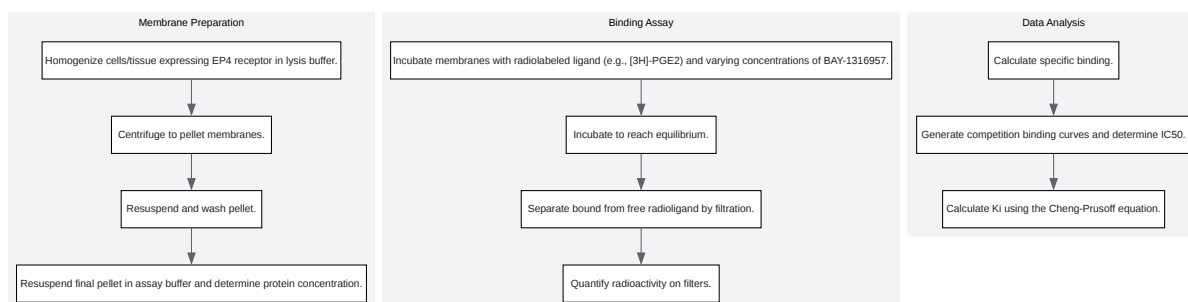
Table 1: In Vitro Potency of **BAY-1316957**

Target	Assay Type	Species	IC50 (nM)	Reference
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| EP4 Receptor | Functional Antagonism | Human | 15.3 | |

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of a test compound to the EP4 receptor.



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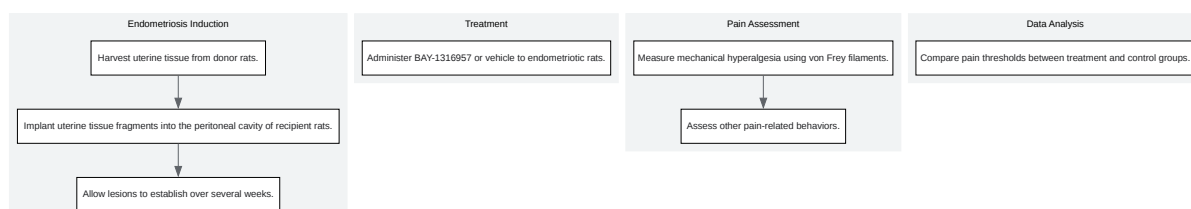
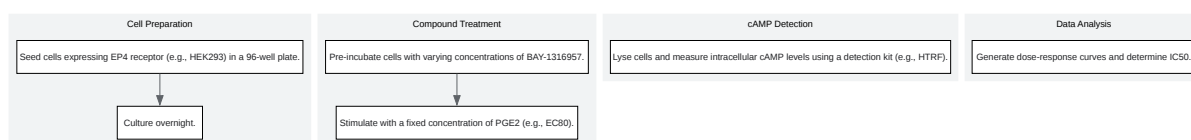
Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Protocol Details:

- **Membrane Preparation:** Membranes from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) followed by centrifugation.
- **Binding Reaction:** In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., $[^3\text{H}]$ -PGE2) with varying concentrations of **BAY-1316957** and the membrane preparation.
- **Incubation:** Incubate at room temperature for a predetermined time to allow binding to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

- **Quantification:** The radioactivity retained on the filter is measured by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

This protocol describes a method to assess the functional antagonist activity of **BAY-1316957** by measuring its ability to inhibit PGE2-induced cAMP production.



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